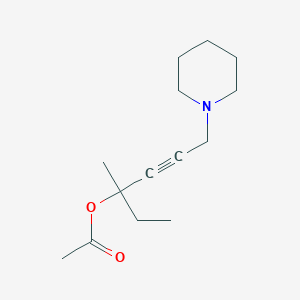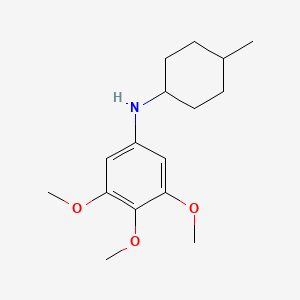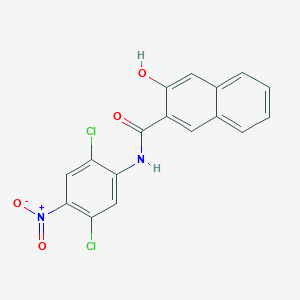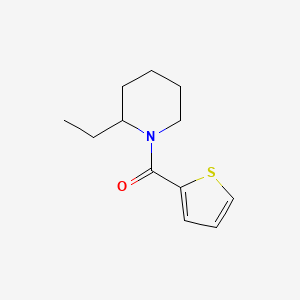
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has been widely used in scientific research for its unique properties. EMPA is a member of the butynol family and is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. It has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety.
作用機序
The mechanism of action of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is primarily through its inhibition of the FAAH enzyme. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the endocannabinoid system in the brain, which can lead to a reduction in anxiety and other mood disorders.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have an effect on the endocannabinoid system in the brain, leading to a reduction in anxiety and other mood disorders. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the immune system, leading to a reduction in inflammation.
実験室実験の利点と制限
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments. It is a potent inhibitor of the FAAH enzyme, and its effects on the endocannabinoid system have been extensively studied. However, 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate also has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. One potential area of research is in the development of new therapeutic applications for the compound, including its potential use in the treatment of various medical conditions. Another area of research is in the development of new synthesis methods for 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, which could lead to improvements in its purity and potency. Additionally, further research is needed to determine the long-term effects of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate on the body, including its potential toxicity and its effects on the immune system.
合成法
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate can be synthesized using a multistep process that involves the reaction of 4-piperidin-1-ylbut-2-yn-1-ol with acetic anhydride in the presence of a catalyst. The resulting product is then further purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to be a potent inhibitor of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation.
特性
IUPAC Name |
(3-methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVKVVKUKYVACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)



![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)

![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)